molecular formula C13H17NO3 B2359152 4-[(2,2-Dimethylpropanamido)methyl]benzoic acid CAS No. 1016734-17-0

4-[(2,2-Dimethylpropanamido)methyl]benzoic acid

Cat. No.: B2359152
CAS No.: 1016734-17-0
M. Wt: 235.283
InChI Key: BFCDDEYQCCNMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-Dimethylpropanamido)methyl]benzoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,2-dimethylpropanamido group at the para position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dimethylpropanamido)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,2-dimethylpropanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethylpropanamido)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,2-Dimethylpropanamido)methyl]benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylpropanamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,2-Dimethylpropanamido)methyl]phenol
  • 4-[(2,2-Dimethylpropanamido)methyl]aniline
  • 4-[(2,2-Dimethylpropanamido)methyl]benzamide

Uniqueness

4-[(2,2-Dimethylpropanamido)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the 2,2-dimethylpropanamido group at the para position of the benzoic acid moiety enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[(2,2-dimethylpropanoylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDDEYQCCNMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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